molecular formula C12H8F4N2OS B3122883 4-(4-Fluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine CAS No. 303988-11-6

4-(4-Fluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B3122883
CAS RN: 303988-11-6
M. Wt: 304.27 g/mol
InChI Key: QYXWIMCCNWNFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as FMTP and is a member of the pyrimidine family of compounds.

Mechanism of Action

The exact mechanism of action of FMTP is not well understood. However, it is believed that FMTP exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
FMTP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that FMTP can inhibit the growth and proliferation of cancer cells. FMTP has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of FMTP is its high selectivity and sensitivity for the detection of various biomolecules in living cells. However, one of the limitations of FMTP is its relatively low water solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for the study of FMTP. One area of research is the development of new therapeutic agents based on FMTP. Another area of research is the development of new imaging probes based on FMTP for the detection of various biomolecules in living cells. Additionally, further studies are needed to better understand the mechanism of action of FMTP and its potential applications in various fields of scientific research.

Scientific Research Applications

FMTP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is the development of new drugs for the treatment of various diseases. FMTP has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In addition to its potential therapeutic applications, FMTP has also been studied for its use as a fluorescent probe in biological imaging. FMTP has been shown to be highly selective and sensitive for the detection of various biomolecules in living cells.

properties

IUPAC Name

4-(4-fluorophenoxy)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2OS/c1-20-11-17-9(12(14,15)16)6-10(18-11)19-8-4-2-7(13)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXWIMCCNWNFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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